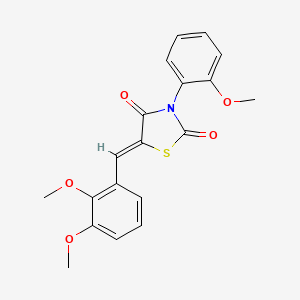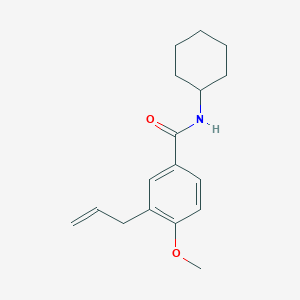![molecular formula C21H15F3N4OS B4620794 N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the complex final molecule. A general approach includes the condensation of dimethylamine with pyrazolopyrimidine carboxylic acid derivatives, followed by cyclization and saponification steps. For example, a related compound was synthesized through condensation, demonstrating the intricate steps required to construct the pyrazolopyrimidine core (Liu et al., 2016). The methodologies emphasize the significance of selecting appropriate starting materials and conditions to achieve the desired structure efficiently.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives, including crystallographic analysis, reveals their three-dimensional conformation, critical for understanding their chemical behavior and interactions. These structures typically exhibit distinct geometric arrangements that contribute to their chemical reactivity and potential binding properties. For instance, structural elucidation is crucial for identifying interaction points within biological systems, though specific analyses of the mentioned compound are not directly available, similar structural analyses provide insights into the typical conformations and interactions of this class of compounds.
Chemical Reactions and Properties
Pyrazolopyrimidine derivatives participate in various chemical reactions, underscoring their versatility and reactivity. These reactions include cyclization, amidation, and substitution, allowing for the introduction of different functional groups that modify the compound's properties and reactivity. For example, the regioselective synthesis and functionalization of pyrazolopyrimidine derivatives have been explored, illustrating the capacity for structural diversification and the impact on chemical behavior (Drev et al., 2014).
Applications De Recherche Scientifique
Synthesis Techniques
A variety of synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been developed. These methods include regioselective synthesis, which allows for the modification of the pyrazolopyrimidine core to introduce various substituents, enhancing the molecule's utility in scientific research (Drev et al., 2014; Zaki et al., 2015).
Biological Evaluation
Novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities. These evaluations provide insights into the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the cytotoxicity of pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been explored, indicating their potential use in cancer research (Hassan et al., 2014).
Antimicrobial and Antifungal Applications
The antimicrobial activities of thienopyrimidine derivatives have been studied, revealing their potential use in developing new antimicrobial agents. These studies contribute to the understanding of the structural features necessary for antimicrobial efficacy (Gad-Elkareem et al., 2011; Bhuiyan et al., 2006).
Synthesis of Fused Heterocycles
Efforts have also been directed towards the synthesis of fused heterocycles incorporating the trifluoromethyl moiety, which is a common feature in the compound of interest. These synthetic approaches enable the exploration of new compounds with potential applications in medicinal chemistry and materials science (Shaaban, 2008).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)18-10-16(17-5-2-8-30-17)27-19-15(11-25-28(18)19)20(29)26-14-7-6-12-3-1-4-13(12)9-14/h2,5-11H,1,3-4H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREOVKQZMOEIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)


![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)
![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)